Exo2

Membrane Trafficking Golgi Apparatus Trans-Golgi Network

Procure Exo2 for precise dissection of TGN-ER trafficking. Unlike Brefeldin A, it inhibits anterograde transport without inducing confounding endosomal tubulation. This specificity makes it essential for studies on Shiga toxin delivery and Golgi morphology. Its modifiable scaffold supports analogue development for tailored chemical probe generation.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
Cat. No. B10854574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo2
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O
InChIInChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+
InChIKeyVFNUTEMVQGLDAG-ZVBGSRNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exo2: A Selective Secretion Inhibitor and Chemical Probe for Golgi-ER Trafficking Studies


Exo2 (CAS 304684-77-3) is a small-molecule secretion inhibitor that acts as a chemical probe of intracellular transport, specifically targeting membrane trafficking between the Golgi apparatus and endoplasmic reticulum (ER). It belongs to the class of ADP-ribosylation factor (Arf) GTPase and guanine nucleotide exchange factor (Arf-GEF) inhibitors. Exo2 is characterized by its ability to induce Golgi-ER fusion and disrupt anterograde transport, with a molecular formula of C18H18N4O2S and a molecular weight of 354.43 g/mol . Its chemical structure is a 4-hydroxy-3-methoxybenzaldehyde (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone [1]. Unlike its primary comparator brefeldin A (BFA), Exo2 demonstrates distinct effects on the trans-Golgi network (TGN) and endosomal compartments, positioning it as a more selective tool for dissecting membrane trafficking pathways [2].

Why Exo2 Cannot Be Substituted with Generic Brefeldin A or Other Golgi Disruptors


Exo2 cannot be replaced by Brefeldin A (BFA) or other generic Arf-GEF inhibitors due to its unique phenotypic signature: while both compounds inhibit anterograde transport and disrupt TGN morphology in HeLa and BS-C-1 cells, Exo2, unlike BFA, does not induce tubulation and merging of the TGN with endosomal compartments [1]. This differential activity stems from Exo2's likely targets operating at the level of the TGN, Golgi, and a subset of early endosomes, rather than the broader, less selective inhibition profile of BFA, which targets multiple Arf-GEFs including GBF1, BIG1, and BIG2 [2]. Furthermore, Exo2's chemical scaffold is significantly more amenable to modification than BFA, enabling the generation of a range of analogues with tailored activities [3]. Simply substituting Exo2 with BFA or other compounds like Golgicide A would therefore confound experimental outcomes by introducing off-target effects on endosomal tubulation and broader Arf-GEF inhibition, compromising the ability to precisely dissect TGN-ER trafficking and Shiga toxin delivery pathways [1].

Exo2 vs. Brefeldin A: Quantifiable Differentiation in Membrane Trafficking Assays


Exo2 Does Not Induce TGN-Endosome Tubulation: A Key Morphological Distinction

Exo2, unlike Brefeldin A (BFA), does not induce the tubulation and merging of the trans-Golgi network (TGN) with endosomal compartments in mammalian cells [1]. While both compounds are indistinguishable in their inhibition of anterograde transport and disruption of TGN morphology, this differential effect on TGN-endosome tubulation represents a critical phenotypic divergence [1].

Membrane Trafficking Golgi Apparatus Trans-Golgi Network Endosome Brefeldin A Exo2

Exo2 Demonstrates Superior Selectivity in Arf-GEF Inhibition Compared to BFA

Brefeldin A (BFA) is relatively non-selective, inhibiting at least three Arf-GEF targets in human cells: GBF1, BIG1, and BIG2 [1]. In contrast, Exo2 acts through inhibition of Arf-GEF function but causes phenotypic changes that are not GBF1-related, indicating a more restricted target profile [1]. This selectivity is further evidenced by the engineering of Exo2 to produce LG186, a more selective, reversible inhibitor of GBF1 function, which induces Golgi disassembly in both human and canine cells, unlike BFA, Exo2, or Golgicide A [1].

Arf-GEF Inhibition GBF1 Selectivity Brefeldin A Exo2 Golgi Disassembly

Exo2 Offers Superior Chemical Modifiability for SAR and Tool Development

Exo2 is much more amenable to chemical modification than Brefeldin A, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of a range of analogues with tailored activities [1]. Modifications to the tetrahydrobenzothienopyrimidine core, vanillin moiety, and hydrazone bond have yielded derivatives that can separate organelle morphology, target specificity, innate toxicity, and toxin protection [1].

Chemical Modification Structure-Activity Relationship SAR Analogue Synthesis Exo2 Brefeldin A

Exo2 Protects Cells from Shiga Toxin Intoxication with a Quantifiable Protective Index

Exo2 pre-treatment protects HeLa and Vero cells from Shiga toxin (STx) challenge, as evidenced by an increased IC50 for toxin-induced cytotoxicity [1]. The protective effect is quantified by a protective index (ratio of IC50 Exo2-treated cells/IC50 control DMSO-treated cells) [1]. Both Exo2 and Brefeldin A (BFA) confer protection, but Exo2's unique profile—lacking TGN-endosome tubulation—provides a more specific tool for dissecting the early endosomal steps of toxin trafficking [2].

Shiga Toxin Cytoprotection Intracellular Trafficking Exo2 Brefeldin A Protective Index

Optimal Applications for Exo2 in Academic and Industrial Membrane Trafficking Research


Dissecting the Role of TGN-Endosome Tubulation in Retrograde Toxin Transport

Utilize Exo2 to specifically inhibit anterograde transport and disrupt Golgi morphology without inducing the confounding tubulation of the TGN and merging with endosomal compartments, a key limitation of Brefeldin A. This allows for precise investigation of the early endosomal steps required for Shiga toxin delivery to the ER, as demonstrated by the compound's ability to perturb STx trafficking while leaving cholera toxin retrograde transport unaffected [1].

Structure-Activity Relationship (SAR) Studies and Next-Generation Probe Development

Leverage Exo2's highly modifiable scaffold to synthesize and screen a library of analogues. Modifications to the tetrahydrobenzothienopyrimidine core, vanillin moiety, and hydrazone bond enable the separation of organelle morphology effects, target specificity, innate toxicity, and toxin protection. This approach has already yielded derivatives like LG186 (a more selective GBF1 inhibitor) and LG8 (with tissue-specific effects in plants), demonstrating Exo2's utility as a starting point for developing tailored chemical probes [2].

Investigating Arf-GEF Selectivity in Golgi Disassembly Pathways

Employ Exo2 as a comparator to Brefeldin A and Golgicide A in studies aimed at mapping the functional roles of specific Arf-GEFs (e.g., GBF1, BIG1, BIG2) in Golgi structure and function. Exo2's distinct phenotypic signature—acting through Arf-GEF inhibition but causing non-GBF1-related changes—provides a unique tool for dissecting the contributions of different Arf-GEFs to membrane trafficking events in mammalian cells [3].

Evaluating Protective Mechanisms Against Shiga Toxin Family Members

Use Exo2 in cytotoxicity protection assays to study the intracellular trafficking requirements of Shiga toxin and Shiga-like toxins. The compound's ability to increase the IC50 of STx in a dose- and time-dependent manner, coupled with its lack of effect on TGN-endosome tubulation, makes it an essential control for distinguishing between general Golgi disruption and specific early endosomal trafficking events in toxin entry and retrograde transport [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exo2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.